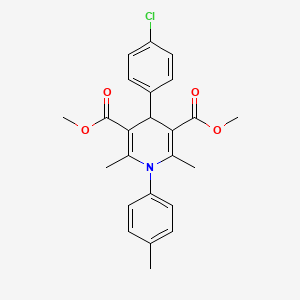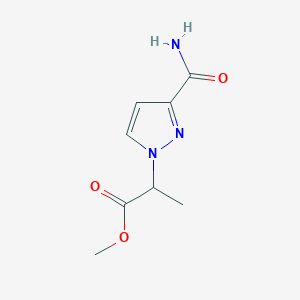![molecular formula C20H18ClF2N5O3 B12457775 N-[4-(chlorodifluoromethoxy)phenyl]-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12457775.png)
N-[4-(chlorodifluoromethoxy)phenyl]-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asciminib is a first-in-class allosteric inhibitor of the BCR::ABL1 kinase activity, primarily used in the treatment of chronic-phase chronic myeloid leukemia (CML). It is specifically designed to target the myristoyl pocket of the BCR::ABL1 protein, offering a novel mechanism of action compared to traditional tyrosine kinase inhibitors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of asciminib involves multiple steps, starting with the preparation of key intermediates. One method includes the use of sodium hydride and ethyl formate in a controlled reaction environment. The reaction is carried out at low temperatures (0-5°C) initially and then gradually heated to 75-80°C for an extended period .
Industrial Production Methods: In industrial settings, the production of asciminib is optimized for scalability and efficiency. High-performance liquid chromatography (HPLC) is often employed to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Asciminib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and functionalization.
Common Reagents and Conditions: Common reagents used in the reactions involving asciminib include sodium hydride, ethyl formate, and hydrochloric acid. The reaction conditions are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions are intermediates that are further processed to yield the final compound, asciminib. These intermediates are crucial for the overall synthesis and ensure the compound’s efficacy and stability.
Aplicaciones Científicas De Investigación
Asciminib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying allosteric inhibition mechanisms. In biology, it is used to investigate the role of the BCR::ABL1 protein in cellular processes. In medicine, asciminib is a promising therapeutic agent for treating chronic-phase chronic myeloid leukemia, especially in patients who have developed resistance to other tyrosine kinase inhibitors .
Mecanismo De Acción
Asciminib exerts its effects by binding to the myristoyl pocket of the BCR::ABL1 protein, thereby inhibiting its kinase activity. This binding locks the protein in an inactive conformation, preventing it from promoting the proliferation of leukemic cells. This mechanism is distinct from other tyrosine kinase inhibitors that target the ATP-binding site .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include imatinib, dasatinib, nilotinib, and ponatinib. These compounds also target the BCR::ABL1 protein but bind to the ATP-binding site rather than the myristoyl pocket .
Uniqueness of Asciminib: Asciminib’s uniqueness lies in its allosteric inhibition mechanism, which offers several advantages over traditional ATP-competitive inhibitors. It is effective against a broader range of BCR::ABL1 mutations, including the T315I mutation, which is resistant to many other inhibitors .
Asciminib represents a significant advancement in the treatment of chronic-phase chronic myeloid leukemia, offering new hope for patients with limited treatment options. Its unique mechanism of action and broad applicability in scientific research make it a compound of great interest in the fields of chemistry, biology, and medicine.
Propiedades
Fórmula molecular |
C20H18ClF2N5O3 |
|---|---|
Peso molecular |
449.8 g/mol |
Nombre IUPAC |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H18ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30) |
Clave InChI |
VOVZXURTCKPRDQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


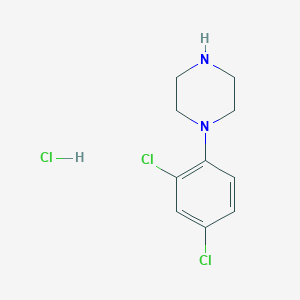
![3,3'-Methanediylbis(6-{[(benzylsulfanyl)acetyl]amino}benzoic acid)](/img/structure/B12457702.png)
![N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B12457706.png)
![N-(3-bromobenzyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12457710.png)

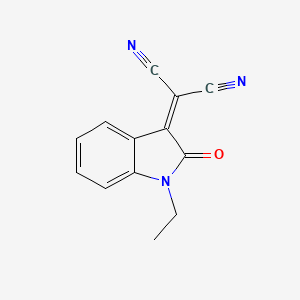
![N-tert-butyl-3-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B12457723.png)
![6-[4-(cyclohexylamino)-3-nitrophenyl]pyridazin-3(2H)-one](/img/structure/B12457726.png)
![7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12457731.png)

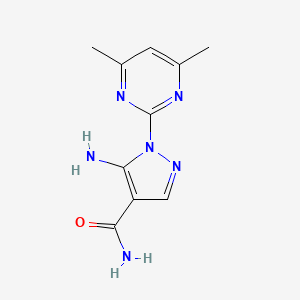
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12457791.png)
